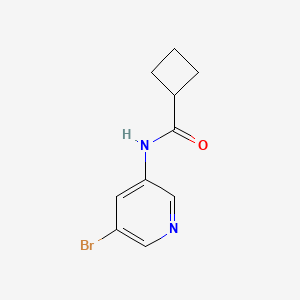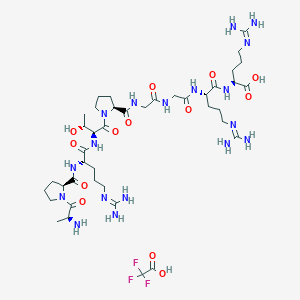
2,3-dichloro-N-ethylaniline hydrochloride
説明
2,3-dichloro-N-ethylaniline hydrochloride is an organic chemical compound . It has a molecular formula of C8H10Cl3N and a molecular weight of 226.53 .
Molecular Structure Analysis
The molecular structure of 2,3-dichloro-N-ethylaniline hydrochloride consists of a benzene ring substituted with two chlorine atoms and an ethylamine group . The InChI code for the compound is 1S/C8H9Cl2N.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5,11H,2H2,1H3;1H .Physical And Chemical Properties Analysis
2,3-dichloro-N-ethylaniline hydrochloride is a powder with a molecular weight of 226.53 . It is stored at room temperature .科学的研究の応用
Synthesis and Reactivity in Drug Development
Research on compounds like 5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, an oral drug in clinical trials for the treatment of multiple sclerosis, highlights the importance of specific chlorinated and ethylated anilines in the synthesis of pharmaceuticals. These compounds play a crucial role in achieving high yields and desired reactivity through mechanisms such as aminolysis reactions and intramolecular proton transfers (Jansson et al., 2006).
Electrochemical Applications
The study of ionic liquids and their decomposition products, such as 2-methyl-1,3-dioxolane, derived from choline chloride-based analogues, demonstrates the electrochemical relevance of chlorinated and ethylated compounds. These investigations reveal potential applications in metal electrodeposition and raise environmental safety questions, suggesting areas where 2,3-dichloro-N-ethylaniline hydrochloride could be explored for its electrochemical properties and stability (Haerens et al., 2009).
Corrosion Inhibition
Research on aniline derivatives, including chloroaniline and ethylaniline, for their use as corrosion inhibitors in acidic environments, illustrates the potential utility of chlorinated and ethylated anilines in protecting metals from corrosion. Such studies provide a foundation for the development of new materials with enhanced protective properties (Khaled & Hackerman, 2004).
Polymer Chemistry
Investigations into the pH sensitivity of polyaniline and its derivatives, including ethylaniline, shed light on the influence of substituents and acid anions used in polymer synthesis on the material's properties. These findings can inform the design and synthesis of novel conducting polymers with specific responses to environmental changes, suggesting a role for compounds like 2,3-dichloro-N-ethylaniline hydrochloride in modifying polymer characteristics (Lindfors & Ivaska, 2002).
Environmental and Health Impacts
Studies on the formation of chlorinated products during the decomposition of ionic liquids highlight the environmental and health considerations of chlorinated compounds. Such research points to the necessity of evaluating the environmental fate and safety of chemicals like 2,3-dichloro-N-ethylaniline hydrochloride (Haerens et al., 2009).
Safety and Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and is toxic if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,3-dichloro-N-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5,11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFIQRKXPNAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-ethylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)

![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)
